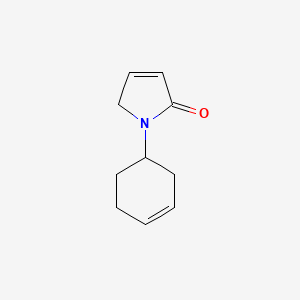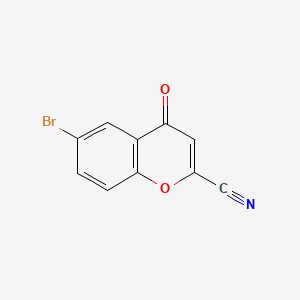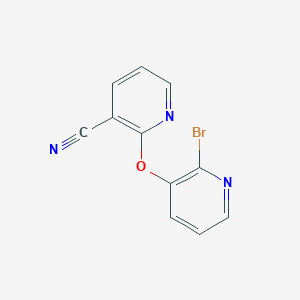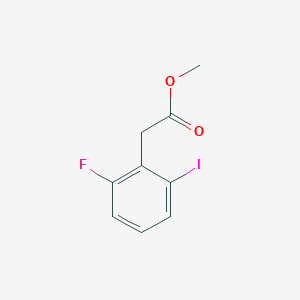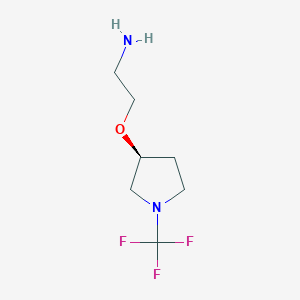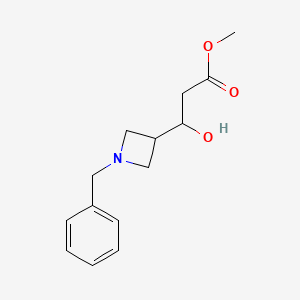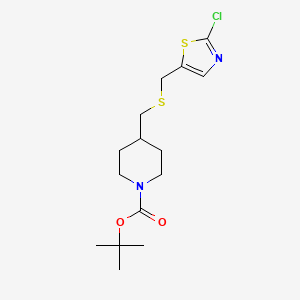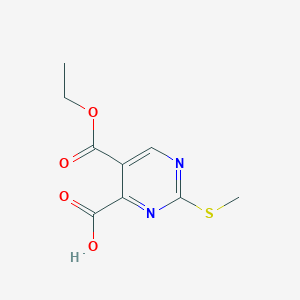
5-(Ethoxycarbonyl)-2-(methylthio)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Ethoxycarbonyl)-2-(methylthio)pyrimidine-4-carboxylic acid is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of an ethoxycarbonyl group, a methylthio group, and a carboxylic acid group attached to the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxycarbonyl)-2-(methylthio)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or ethyl bromoacetate.
Introduction of the Methylthio Group: The methylthio group can be introduced through nucleophilic substitution reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
5-(Ethoxycarbonyl)-2-(methylthio)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophilic Substitution Agents: Alkyl halides, amines.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the methylthio group.
Alcohols: Formed from the reduction of the carboxylic acid group.
Substituted Pyrimidines: Formed from nucleophilic substitution reactions.
科学的研究の応用
5-(Ethoxycarbonyl)-2-(methylthio)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(Ethoxycarbonyl)-2-(methylthio)pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxycarbonyl and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can also participate in ionic interactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
5-(Ethoxycarbonyl)-2-(methylthio)pyrimidine: Lacks the carboxylic acid group.
2-(Methylthio)pyrimidine-4-carboxylic acid: Lacks the ethoxycarbonyl group.
5-(Ethoxycarbonyl)pyrimidine-4-carboxylic acid: Lacks the methylthio group.
Uniqueness
5-(Ethoxycarbonyl)-2-(methylthio)pyrimidine-4-carboxylic acid is unique due to the presence of all three functional groups (ethoxycarbonyl, methylthio, and carboxylic acid) on the pyrimidine ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C9H10N2O4S |
|---|---|
分子量 |
242.25 g/mol |
IUPAC名 |
5-ethoxycarbonyl-2-methylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4S/c1-3-15-8(14)5-4-10-9(16-2)11-6(5)7(12)13/h4H,3H2,1-2H3,(H,12,13) |
InChIキー |
HZPFBHSXXNKJLR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(N=C1C(=O)O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


